molecular formula C15H20N4O3S B12135444 3-[(2-methylprop-2-en-1-yl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine

3-[(2-methylprop-2-en-1-yl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B12135444
M. Wt: 336.4 g/mol
InChI Key: SEQHMFBIYJGHBY-UHFFFAOYSA-N
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Description

3-[(2-methylprop-2-en-1-yl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a sulfanyl group, and a trimethoxyphenyl group. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-methylprop-2-en-1-yl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction using a suitable thiol reagent.

    Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be attached via a coupling reaction, such as a Suzuki or Heck coupling, using a trimethoxyphenyl halide and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

3-[(2-methylprop-2-en-1-yl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.

    Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Halogenated or nitrated trimethoxyphenyl derivatives.

Scientific Research Applications

3-[(2-methylprop-2-en-1-yl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its triazole core, which is known for its therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2-methylprop-2-en-1-yl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity. The trimethoxyphenyl group can enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-methylprop-2-en-1-yl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-amine
  • 3-[(2-methylprop-2-en-1-yl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine
  • 3-[(2-methylprop-2-en-1-yl)sulfanyl]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-4-amine

Uniqueness

The presence of the trimethoxyphenyl group in 3-[(2-methylprop-2-en-1-yl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine distinguishes it from other similar compounds. This group can significantly influence the compound’s biological activity, solubility, and overall chemical properties, making it a unique and valuable compound for research and development.

Properties

Molecular Formula

C15H20N4O3S

Molecular Weight

336.4 g/mol

IUPAC Name

3-(2-methylprop-2-enylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C15H20N4O3S/c1-9(2)8-23-15-18-17-14(19(15)16)10-6-11(20-3)13(22-5)12(7-10)21-4/h6-7H,1,8,16H2,2-5H3

InChI Key

SEQHMFBIYJGHBY-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CSC1=NN=C(N1N)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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